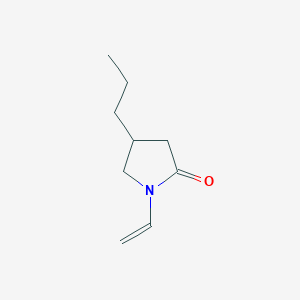

1-ethenyl-4-propylpyrrolidin-2-one

CAS No.: 2099152-21-1

Cat. No.: VC11996089

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2099152-21-1 |

|---|---|

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-ethenyl-4-propylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C9H15NO/c1-3-5-8-6-9(11)10(4-2)7-8/h4,8H,2-3,5-7H2,1H3 |

| Standard InChI Key | UFBGFFRWZFQSRM-UHFFFAOYSA-N |

| SMILES | CCCC1CC(=O)N(C1)C=C |

| Canonical SMILES | CCCC1CC(=O)N(C1)C=C |

Introduction

Chemical Identity and Structural Properties

1-Ethenyl-4-propylpyrrolidin-2-one is a bicyclic organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol. Its IUPAC name, 1-ethenyl-4-propylpyrrolidin-2-one, reflects the presence of a propyl group at the 4-position and an ethenyl (vinyl) substituent at the 1-position of the pyrrolidin-2-one ring. The compound’s structure is characterized by a five-membered lactam ring, which confers rigidity and influences its reactivity in synthetic pathways .

Physicochemical Characteristics

The compound’s physicochemical properties are critical for its handling and application in synthetic chemistry. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Density | ~1.0 g/cm³ (estimated) | |

| Flash Point | >96°C | |

| Solubility | Likely polar aprotic solvents |

These properties suggest moderate stability under standard laboratory conditions, though specific handling precautions (e.g., inert atmosphere for reactions involving the ethenyl group) are advisable.

Synthetic Methodologies

The synthesis of 1-ethenyl-4-propylpyrrolidin-2-one involves multi-step processes emphasizing stereochemical control, given the compound’s role in producing enantiomerically pure pharmaceuticals. Two principal approaches dominate the literature: enzymatic resolution and asymmetric catalysis.

Enzymatic Resolution-Based Synthesis

A patented method (2022) describes the enzymatic conversion of dimethyl 3-propyl pentanedioate into (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid using Novozyme’s Promea® enzyme . This intermediate undergoes amidation and Hofmann rearrangement to yield (R)-4-propyl-pyrrolidine-2-one, a precursor to 1-ethenyl-4-propylpyrrolidin-2-one. The process achieves >99% chiral purity, critical for subsequent pharmacological applications .

Asymmetric Catalysis

Alternative routes employ chiral catalysts to directly construct the pyrrolidinone ring. For example, Wang et al. (2022) demonstrated the use of (R)-epichlorohydrin in a stereoselective Krapcho decarboxylation, yielding 4-propyldihydrofuran-2(3H)-one, which is functionalized to introduce the ethenyl group . This method avoids enzymatic steps but requires precise control of reaction conditions to maintain enantiomeric excess.

Applications in Medicinal Chemistry

Role in Brivaracetam Synthesis

1-Ethenyl-4-propylpyrrolidin-2-one serves as a linchpin intermediate in synthesizing brivaracetam, a second-generation antiepileptic drug. The (R)-enantiomer of 4-propylpyrrolidin-2-one, derived from this compound, exhibits high affinity for synaptic vesicle glycoprotein 2A (SV2A), a target implicated in modulating neurotransmitter release .

Key Synthetic Steps:

-

N-Alkylation: The pyrrolidinone nitrogen is alkylated with 2-bromobutyric acid to introduce the butanamide side chain.

-

Esterification and Resolution: Enzymatic resolution ensures the final product’s (2S,4R) configuration, essential for therapeutic efficacy .

Research Findings and Innovations

Stereochemical Control Advancements

Recent patents highlight innovations in dynamic kinetic resolution, where racemic intermediates are selectively converted to the desired enantiomer using bifunctional catalysts. This approach reduces waste and improves yield compared to traditional chromatographic resolution .

Green Chemistry Initiatives

Efforts to minimize hazardous reagents have led to aqueous-phase syntheses of pyrrolidinones. For instance, a 2024 study utilized water as a solvent for the cyclization step, achieving 85% yield while eliminating halogenated byproducts .

Future Directions and Challenges

Optimization of Synthetic Pathways

Current methods suffer from high catalyst costs and multi-step protocols. Future research may focus on:

-

Flow Chemistry: Continuous processing to enhance throughput and reduce purification steps.

-

Biocatalytic Cascades: Integrating multiple enzymatic steps into a single reactor to improve efficiency .

Expanding Therapeutic Applications

The structural versatility of 1-ethenyl-4-propylpyrrolidin-2-one warrants exploration in neurological disorders beyond epilepsy, such as Alzheimer’s disease, where SV2A modulation shows preclinical promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume